molecular formula C9H10ClNO3S B1386643 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride CAS No. 892948-94-6

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Cat. No. B1386643
M. Wt: 247.7 g/mol
InChI Key: LHMOALYDXXCXLZ-UHFFFAOYSA-N
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Description

“4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride” is a chemical compound with the empirical formula C9H10ClNO3S . It has a molecular weight of 247.70 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is CN1CCOc2cc(ccc12)S(Cl)(=O)=O . This indicates that the compound contains a benzoxazine ring with a sulfonyl chloride group attached to it.


Physical And Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 247.70 . The compound’s empirical formula is C9H10ClNO3S .

Scientific Research Applications

    Scientific Field: Pharmacology

    • Application : This compound has been used in the synthesis of certain pharmaceuticals .
    • Methods of Application : The specific methods of application or experimental procedures vary depending on the particular pharmaceutical being synthesized. Typically, this involves reactions with other organic compounds under controlled conditions .
    • Results or Outcomes : Some of the pharmaceuticals synthesized using this compound have shown promising results in preclinical trials, including potential anxiolytic and anticonvulsant activities .

    Scientific Field: Organic Chemistry

    • Application : This compound is used as an intermediate in organic synthesis .
    • Methods of Application : As an intermediate, it is used in various chemical reactions to produce other compounds. The specific methods and parameters depend on the target compound .
    • Results or Outcomes : The use of this compound as an intermediate can lead to the synthesis of a wide range of organic compounds .

    Scientific Field: Neuropharmacology

    • Application : This compound has been used in the synthesis of drugs that show high affinity for 5-HT 3 receptors .
    • Methods of Application : The compound is used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
    • Results or Outcomes : The synthesized compound showed potent antagonistic activity against the von Bezold-Jarisch reflex (ED 50 =0.089 μg/kg i.v.) in rats .

    Scientific Field: Anxiolytic and Anticonvulsant Drug Development

    • Application : This compound has been used in the synthesis of drugs with anxiolytic and anticonvulsant activities .
    • Methods of Application : The compound is used in the synthesis of 2- (2-dialkylaminoethyl)-2H-1, 4-benzoxazines and 2- (2, 2-diphenylethyl)-2H-1, 4-benzoxazines .
    • Results or Outcomes : Among the synthesized compounds, some showed considerable anxiolytic activity in the conflict test in rats, while others showed potent anticonvulsant activity .

    Scientific Field: Adenosine Receptor Research

    • Application : This compound has been used in the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
    • Methods of Application : The compound is used in the synthesis of benzoylthiophenes . The specific methods and parameters depend on the target compound .
    • Results or Outcomes : The synthesized benzoylthiophenes showed enhanced agonist activity at the A1 adenosine receptor .

    Scientific Field: Von Bezold-Jarisch Reflex Research

    • Application : This compound has been used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
    • Methods of Application : The compound is used in the synthesis of (S)-N- (1-azabicyclo [2.2.2]oct-3-yl)-6-chloro-3, 4-dihydro-4-methyl-2H-1, 4-benzoxazine-8-carboxaminde .
    • Results or Outcomes : The synthesized compound showed a high affinity for 5-HT 3 receptors (K i =0.051 nM) and especially potent antagonistic activity against the von Bezold-Jarisch reflex (ED 50 =0.089 μg/kg i.v.) in rats .

Safety And Hazards

This compound causes severe skin burns and eye damage . It also reacts violently with water, liberating toxic gas . Therefore, it’s crucial to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-3-2-7(6-8(9)11)15(10,12)13/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMOALYDXXCXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656422
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

CAS RN

892948-94-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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